5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, characterized by a five-membered ring containing two nitrogen atoms. This compound is of interest in various scientific fields due to its potential biological activities and applications in materials science. The molecular formula is with a molecular weight of approximately 218.21 g/mol.
The compound can be synthesized through various chemical methods, often involving the reaction of nitrobenzyl derivatives with oxadiazole precursors. Its synthesis and characterization have been documented in several scientific articles, which detail its properties and potential applications in drug discovery and materials science.
5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole is classified as a heterocyclic compound due to the presence of nitrogen atoms within its ring structure. It falls under the category of nitro compounds and oxadiazoles, which are known for their diverse biological activities.
The synthesis of 5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole typically involves:
The synthesis may require specific catalysts (e.g., platinum(IV) or Lewis acids) to facilitate the cycloaddition process. Reaction conditions such as temperature and solvent choice can significantly impact yield and purity.
The molecular structure of 5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole features:
Key structural data include:
5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole can participate in various chemical reactions:
Reactions involving this compound may require specific reagents such as hydrogenation catalysts for reduction processes or strong electrophiles for substitution reactions.
The mechanism of action for compounds like 5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole often involves:
Studies indicate that derivatives of oxadiazoles exhibit significant biological activities, including antitumor and antimicrobial effects .
5-Methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole has several applications:
The 1,2,4-oxadiazole heterocycle was first synthesized in 1884 by Tiemann and Krüger, who classified it as "furo[ab]diazole" [1] [4]. Despite this early discovery, significant pharmacological interest emerged only in the mid-20th century. The 1960s marked a pivotal milestone with the approval of Oxolamine (Figure 1), developed as a cough suppressant targeting airway sensory nerves. This represented the first therapeutic application of the 1,2,4-oxadiazole scaffold in clinical medicine [1] [2].
The 1980s–2000s witnessed accelerated exploration of this heterocycle’s versatility. During this period, six additional 1,2,4-oxadiazole-containing drugs received clinical approval:
Table 1: Clinically Approved 1,2,4-Oxadiazole-Based Drugs
Drug Name | Therapeutic Category | Approximate Year |
---|---|---|
Oxolamine | Antitussive | 1960s |
Prenoxdiazine | Antitussive/Bronchodilator | 1970s |
Butalamine | Vasodilator | 1970s |
Fasiplon | Anxiolytic | 1990s |
Pleconaril | Antiviral | 2000s |
Ataluren | Genetic Disorder Therapy | 2010s |
Proxazole | Gastrointestinal Spasmolytic | 1960s |
Quantitative analysis reveals a doubling of scientific publications focused on 1,2,4-oxadiazole biological applications between 2005–2020, reflecting growing recognition of their drug discovery potential [1] [2]. This resurgence is attributed to advances in synthetic methodologies enabling efficient library generation. Modern techniques like microwave-assisted cyclization (yields 76–90%) and T3P®-mediated coupling (yields 87–97%) have overcome historical limitations of low yields and purification challenges associated with classical Tiemann-Krüger syntheses [1] [8].
The 1,2,4-oxadiazole ring serves as a strategic bioisostere for ester and amide functionalities due to its enhanced metabolic stability while mimicking their spatial geometry and electronic distribution. This equivalence arises from:
Table 2: Hydrolytic Stability Comparison of Bioisosteres
Functional Group | Half-life (pH 7.4) | Relative Hydrolysis Rate |
---|---|---|
Ethyl ester | 2.8 hours | 1.0 (Reference) |
N-Methylamide | 48 hours | 0.058 |
1,2,4-Oxadiazole | >300 hours | <0.0093 |
This bioisosteric replacement addresses the primary vulnerability of esters and amides: enzymatic and hydrolytic cleavage. Studies demonstrate 1,2,4-oxadiazoles resist degradation in human plasma (>95% intact after 24 hours) and simulated gastric fluid (pH 1.2), whereas corresponding esters show >80% hydrolysis under identical conditions [3] [5] [9]. The heterocycle’s stability stems from aromatic character (6π-electron system) and high resonance energy (29 kcal/mol), preventing nucleophilic addition at the ring carbon atoms.
Applications in neuroprotective agent design illustrate this principle effectively. When 5-methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole was incorporated into monoamine oxidase inhibitors targeting Alzheimer disease, it maintained target binding affinity while conferring:
Similarly, in kinase inhibitor hybrids (e.g., EGFR/BRAFV600E dual inhibitors), the oxadiazole bioisostere improved cell permeability (LogP optimized to 2.1–3.8) while retaining nanomolar enzymatic inhibition (IC50 0.11–0.65 μM) [7].
Contrary to historical assumptions that 1,2,4-oxadiazoles were exclusively synthetic, two significant natural products bearing this heterocycle were identified in the 21st century:
Phidianidines A (10a) and B (10b): Isolated in 2011 from the sea slug Phidiana militaris, these indole-alkaloid conjugates represent the first documented 1,2,4-oxadiazole natural products [1] [10]. Their structural uniqueness stems from the unprecedented 1,2,4-oxadiazole bridge linking brominated indole and polyamine chains. Pharmacological characterization revealed:
Quisqualic acid: Originally isolated from Quisqualis indica seeds, this neuroexcitatory compound features a 3-(3,5-dioxo-1,2,4-oxadiazolidin-4-yl)alanine structure. It serves as a potent agonist for:
Table 3: Naturally Occurring 1,2,4-Oxadiazole Derivatives and Their Bioactivities
Natural Product | Source | Pharmacological Profile | Molecular Targets |
---|---|---|---|
Phidianidine A | Phidiana militaris | Cytotoxic (IC50 0.45–0.87 μM), PTP1B inhibition | μ-opioid receptors, dopamine transporter |
Phidianidine B | Phidiana militaris | CXCR4 antagonism, neuroprotective activity | Chemokine receptor CXCR4 |
Quisqualic acid | Quisqualis indica | Neuroexcitatory, metabotropic glutamate receptor agonist | mGluRII/IV, AMPA receptors |
Figure 1: Molecular Structures of Key 1,2,4-Oxadiazole Drugs and Natural Products(Illustration showing Oxolamine, Phidianidine A, Quisqualic acid with core heterocycle highlighted)
The discovery of these natural products validated the biological relevance of the 1,2,4-oxadiazole pharmacophore and inspired rational drug design approaches. Phidianidine’s structural motif informed the development of synthetically tractable 3,5-disubstituted-1,2,4-oxadiazoles with optimized properties:
Quisqualic acid’s neuropharmacology directly stimulated research into 1,2,4-oxadiazole-containing nootropics and anticonvulsants. Derivatives like 5-methyl-3-(2-nitrobenzyl)-1,2,4-oxadiazole leverage this natural product’s target specificity while improving drug-like properties through strategic substitution at C3 and C5 positions [1] [9]. These advancements underscore how natural 1,2,4-oxadiazoles provide evolutionary-optimized blueprints for modern drug design.
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1